molecular formula C9H7Cl2N5 B8813179 2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE

2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE

Cat. No.: B8813179
M. Wt: 256.09 g/mol
InChI Key: BXDSJOGMJUKSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE is a chemical compound with the molecular formula C9H7Cl2N5 It is known for its applications in various scientific research fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE typically involves the reaction of hydrazinecarboximidamide with 2,3-dichlorobenzonitrile under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboximidamide derivatives.

Scientific Research Applications

2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE has several scientific research applications:

    Analytical Chemistry: Used as a reference material for calibration and validation of analytical methods.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

2-(2,3-DICHLOROPHENYL)-2-GUANIDINYLIMINOACETONITRILE can be compared with similar compounds such as:

    Hydrazinecarboximidamide, 2-[cyano(3,4-dichlorophenyl)methylene]-: Similar structure but different positional isomers.

    Hydrazinecarboximidamide, 2-[cyano(2,4-dichlorophenyl)methylene]-: Another positional isomer with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in scientific research.

Properties

IUPAC Name

2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDSJOGMJUKSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178869
Record name 2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84689-20-3, 94213-23-7
Record name 2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84689-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.253
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Record name 2-(2,3-Dichlorophenyl)-2-guanidinyliminoacetonitrile
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